molecular formula C19H38O B14017859 8-(2-Octylcyclopropyl)octan-1-ol

8-(2-Octylcyclopropyl)octan-1-ol

Cat. No.: B14017859
M. Wt: 282.5 g/mol
InChI Key: QZIAELGPTIGANE-UHFFFAOYSA-N
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Description

8-(2-Octylcyclopropyl)octan-1-ol is a unique organic compound characterized by its cyclopropyl group attached to an octyl chain. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

8-(2-Octylcyclopropyl)octan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

8-(2-Octylcyclopropyl)octan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Octylcyclopropyl)octan-1-ol involves its interaction with lipid membranes. The cyclopropyl group provides rigidity to the molecule, affecting its incorporation into lipid bilayers. This can influence membrane fluidity and permeability, impacting various cellular processes. The molecular targets and pathways involved include interactions with membrane proteins and enzymes that regulate lipid metabolism .

Comparison with Similar Compounds

8-(2-Octylcyclopropyl)octan-1-ol can be compared with other similar compounds such as:

Properties

IUPAC Name

8-(2-octylcyclopropyl)octan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O/c1-2-3-4-5-8-11-14-18-17-19(18)15-12-9-6-7-10-13-16-20/h18-20H,2-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIAELGPTIGANE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1CC1CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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